5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15898822
Molecular Formula: C7H4BrClN2S2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine -](/images/structure/VC15898822.png)
Specification
Molecular Formula | C7H4BrClN2S2 |
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Molecular Weight | 295.6 g/mol |
IUPAC Name | 5-bromo-4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H4BrClN2S2/c1-12-7-10-5(9)4-3(8)2-13-6(4)11-7/h2H,1H3 |
Standard InChI Key | FZOSVRHPZBYCNG-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC2=C(C(=CS2)Br)C(=N1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Bromo-4-chloro-2-(methylthio)pyrimidine features a six-membered pyrimidine ring substituted at positions 2, 4, and 5 with methylthio, chlorine, and bromine groups, respectively. The molecular structure confers distinct electronic and steric properties, influencing its reactivity in nucleophilic substitution and oxidation reactions . The presence of halogens (Br, Cl) enhances electrophilic character, while the methylthio group (-SMe) contributes to lipophilicity, a trait critical for membrane permeability in drug candidates .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 239.52 g/mol | TCI America |
CAS RN | 63810-78-6 | TCI America |
Purity | >98.0% (GC) | TCI America |
Melting Point | 45.0–49.0°C | TCI America |
Storage Conditions | 2–8°C | BenchChem |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 5-bromo-4-chloro-2-(methylthio)pyrimidine typically involves nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate (NaSMe) in anhydrous acetonitrile. The reaction proceeds at room temperature over 24 hours, followed by aqueous workup and recrystallization from hexane to yield the product . This method prioritizes regioselectivity, with the methylthio group preferentially substituting the chlorine at position 2 due to steric and electronic factors .
Industrial Production
Scaled-up synthesis employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control of reaction parameters (e.g., temperature, stoichiometry), reducing byproduct formation. Post-synthesis purification via fractional distillation or column chromatography achieves pharmaceutical-grade material .
Comparative Analysis with Related Pyrimidine Derivatives
Structural Analogues
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5-Bromo-2-chloro-4-(methylthio)pyrimidine: Positional isomerism alters electronic distribution, reducing reactivity in Suzuki-Miyaura couplings compared to the title compound .
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5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine: Oxidation of the methylthio group to a sulfone enhances polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Reactivity and Functionalization
The chlorine and bromine atoms facilitate sequential functionalization via palladium-catalyzed cross-couplings, enabling diversification into libraries for high-throughput screening . For example, Buchwald-Hartwig amination at position 4 introduces arylamine groups, enhancing kinase inhibitory potency .
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